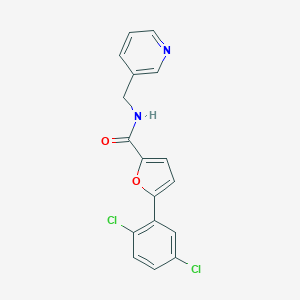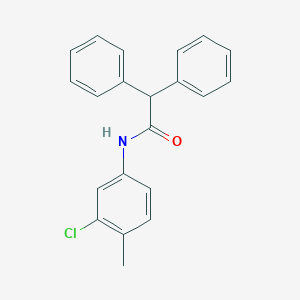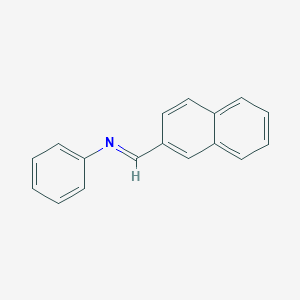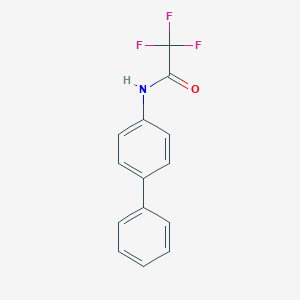
5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide, also known as DCPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCPIB is a potent inhibitor of volume-regulated anion channels (VRACs), which play a crucial role in cellular homeostasis and various physiological processes.
作用机制
5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide inhibits VRACs by binding to a specific site on the channel protein. VRACs are activated by cell swelling, which leads to the opening of the channel and the efflux of anions such as chloride and bicarbonate. 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide binds to the channel protein and prevents the opening of the channel, thereby inhibiting the efflux of anions. The mechanism of action of 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been extensively studied, and its specificity for VRACs has been confirmed by various experiments.
Biochemical and Physiological Effects:
5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In general, 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide inhibits cell volume regulation, induces apoptosis, and reduces cell migration. 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has also been shown to modulate ion channel activity and intracellular signaling pathways. The biochemical and physiological effects of 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide are complex and require further investigation.
实验室实验的优点和局限性
5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has several advantages for lab experiments, including its potency, specificity, and availability. 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a potent inhibitor of VRACs, making it a valuable tool for studying the physiological and pathological roles of VRACs. 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is also specific for VRACs and does not affect other ion channels or transporters. 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is commercially available and can be easily obtained from various chemical suppliers. However, 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide also has some limitations, including its potential toxicity and off-target effects. 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been shown to induce apoptosis and reduce cell viability in some cell types, which may limit its use in certain experiments.
未来方向
5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has opened up new avenues of research in the field of ion channel physiology and pathology. Some of the future directions for 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide research include:
1. Investigating the role of VRACs in various diseases such as cystic fibrosis, cancer, and ischemic stroke.
2. Developing new 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide analogs with improved potency and specificity for VRACs.
3. Studying the downstream signaling pathways and physiological effects of VRAC inhibition by 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide.
4. Investigating the potential therapeutic applications of 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide in various diseases.
5. Exploring the interaction between 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide and other ion channels and transporters.
Conclusion:
In conclusion, 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a potent inhibitor of VRACs that has gained significant attention in scientific research. 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been extensively used to study the physiological and pathological roles of VRACs and has opened up new avenues of research in the field of ion channel physiology and pathology. The synthesis method of 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is well-established, and its mechanism of action has been extensively studied. 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has various biochemical and physiological effects, and its advantages and limitations for lab experiments should be considered when using it as a research tool. Finally, future directions for 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide research are diverse and offer exciting opportunities for further investigation.
合成方法
5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is synthesized by reacting 2,5-dichlorobenzoyl chloride with pyridine-3-methanol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with furan-2-carboxylic acid to obtain 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide. The synthesis method of 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is well-established and has been reported in various scientific journals.
科学研究应用
5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been extensively used in scientific research to study the role of VRACs in various physiological processes such as cell volume regulation, apoptosis, and migration. VRACs are ubiquitously expressed in various cell types, and their dysfunction has been implicated in several diseases such as cystic fibrosis, cancer, and ischemic stroke. 5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been shown to inhibit VRACs in a dose-dependent manner, making it a valuable tool for studying the physiological and pathological roles of VRACs.
属性
CAS 编号 |
6085-50-3 |
|---|---|
产品名称 |
5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
分子式 |
C17H12Cl2N2O2 |
分子量 |
347.2 g/mol |
IUPAC 名称 |
5-(2,5-dichlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-12-3-4-14(19)13(8-12)15-5-6-16(23-15)17(22)21-10-11-2-1-7-20-9-11/h1-9H,10H2,(H,21,22) |
InChI 键 |
GBYSKDLNUGOFNK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
规范 SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide](/img/structure/B185616.png)
![2-[(4-Methylbenzylidene)amino]benzamide](/img/structure/B185617.png)

![3-[(2,2,2-Trifluoroacetyl)amino]benzamide](/img/structure/B185619.png)
![3-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B185620.png)
![2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B185621.png)
![4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B185624.png)



![[3-(2,4-Dinitroanilino)phenyl]methanol](/img/structure/B185632.png)
